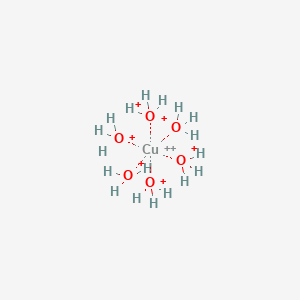
hexaaquacopper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaquacopper(2+) is a copper coordination entity.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Coordination
- A novel hexaaquacopper (II) complex with unique [3 + 3] distorted octahedral coordination was synthesized, showcasing an inorganic–organic interface through hydrogen bonding (Jia et al., 2005).
- Structures of hexaaquacopper(II) with different sulphonates have been determined, revealing variations in Cu(II) ion environments and highlighting the role of Jahn-Teller distortions and hydrogen bonding in these structures (Couldwell et al., 1978).
Electronic and Geometric Analysis
- The optimal geometries and electronic structures of hexaaquacopper(II) complexes have been investigated, providing insights into the planar nature of H2O ligands and their tilting in these complexes (Breza et al., 1997).
- An EXAFS investigation revealed the elongated octahedral structure of the hexaaquacopper(II) complex in aqueous solutions, offering crucial details about the coordination structure (Tajiri & Wakita, 1986).
Comparative Studies and Applications
- Comparative studies of hexaaquacopper(II) with other metal complexes in nucleic acids have been conducted using NMR spectroscopy, highlighting its potential in structure determination of biological molecules (Rowińska-Żyrek et al., 2013).
- The electron density in hexaaquacopper(II) compounds has been studied, offering insights into the charge distribution and molecular interactions within these complexes (Figgis et al., 1993).
Eigenschaften
Molekularformel |
CuH18O6+8 |
|---|---|
Molekulargewicht |
177.69 g/mol |
IUPAC-Name |
copper;hexaoxidanium |
InChI |
InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
InChI-Schlüssel |
OPKPZQYYDPCYCC-UHFFFAOYSA-T |
Kanonische SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



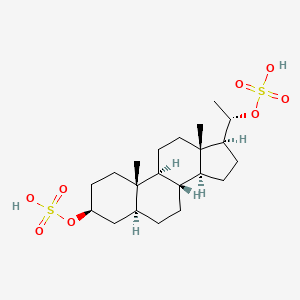
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
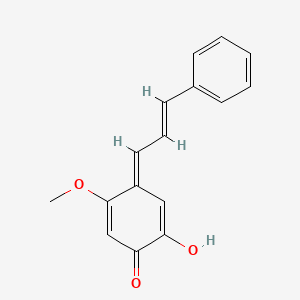
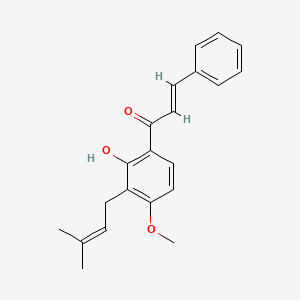
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
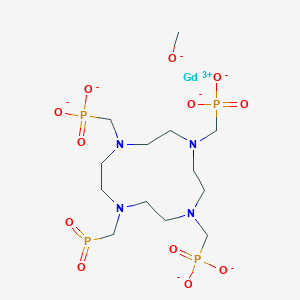
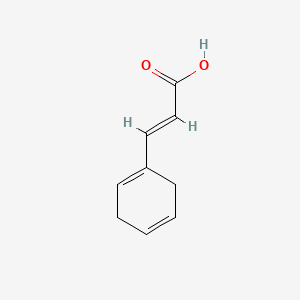
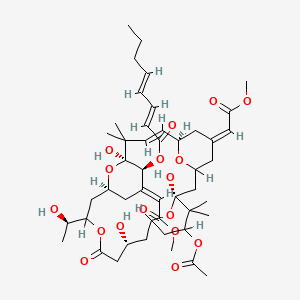

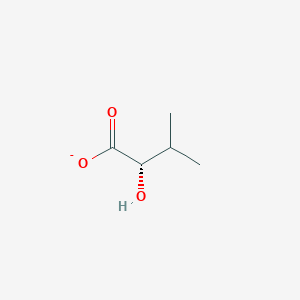
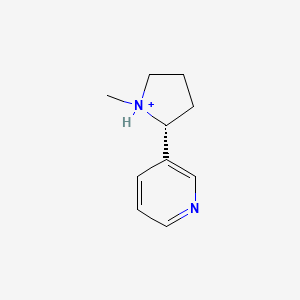
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)